molecular formula C50H91N5O B13386412 2,2-dimethyl-6-methylidene-5-propan-2-ylpiperidine;2,2-dimethyl-5-methylidene-4-propan-2-ylpyrrolidine;5-methylidene-6-propan-2-yl-4-azaspiro[2.5]octane;2-methylidene-3-propan-2-ylpiperidine;6-propan-2-yl-4-azaspiro[2.4]heptan-5-one

2,2-dimethyl-6-methylidene-5-propan-2-ylpiperidine;2,2-dimethyl-5-methylidene-4-propan-2-ylpyrrolidine;5-methylidene-6-propan-2-yl-4-azaspiro[2.5]octane;2-methylidene-3-propan-2-ylpiperidine;6-propan-2-yl-4-azaspiro[2.4]heptan-5-one

Cat. No.: B13386412
M. Wt: 778.3 g/mol
InChI Key: OYQZHJMLVGRVOC-UHFFFAOYSA-N
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Description

The compound “2,2-dimethyl-6-methylidene-5-propan-2-ylpiperidine; 2,2-dimethyl-5-methylidene-4-propan-2-ylpyrrolidine; 5-methylidene-6-propan-2-yl-4-azaspiro[25]octane; 2-methylidene-3-propan-2-ylpiperidine; 6-propan-2-yl-4-azaspiro[24]heptan-5-one” is a complex organic molecule with multiple structural variations

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of these compounds typically involves multi-step organic reactions. Common synthetic routes may include:

    Aldol Condensation: This reaction can be used to form the carbon-carbon bonds necessary for the piperidine and pyrrolidine rings.

    Cyclization Reactions: These are crucial for forming the spiro and aza structures.

    Hydrogenation: This step may be used to reduce double bonds and stabilize the final product.

Industrial Production Methods

Industrial production methods for these compounds often involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are commonly employed.

Chemical Reactions Analysis

Types of Reactions

These compounds can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Catalysts: Palladium on carbon (Pd/C), Platinum oxide (PtO₂)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

These compounds have a wide range of applications in scientific research, including:

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for their potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action for these compounds involves their interaction with specific molecular targets. For example, they may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-6-methylidene-5-propan-2-ylpiperidine
  • 2,2-Dimethyl-5-methylidene-4-propan-2-ylpyrrolidine
  • 5-Methylidene-6-propan-2-yl-4-azaspiro[2.5]octane
  • 2-Methylidene-3-propan-2-ylpiperidine
  • 6-Propan-2-yl-4-azaspiro[2.4]heptan-5-one

Uniqueness

The uniqueness of these compounds lies in their structural diversity and the presence of multiple functional groups, which contribute to their varied chemical reactivity and potential applications. Compared to similar compounds, they may offer enhanced stability, reactivity, or biological activity.

Properties

Molecular Formula

C50H91N5O

Molecular Weight

778.3 g/mol

IUPAC Name

2,2-dimethyl-6-methylidene-5-propan-2-ylpiperidine;2,2-dimethyl-5-methylidene-4-propan-2-ylpyrrolidine;5-methylidene-6-propan-2-yl-4-azaspiro[2.5]octane;2-methylidene-3-propan-2-ylpiperidine;6-propan-2-yl-4-azaspiro[2.4]heptan-5-one

InChI

InChI=1S/C11H19N.C11H21N.C10H19N.C9H15NO.C9H17N/c1-8(2)10-4-5-11(6-7-11)12-9(10)3;1-8(2)10-6-7-11(4,5)12-9(10)3;1-7(2)9-6-10(4,5)11-8(9)3;1-6(2)7-5-9(3-4-9)10-8(7)11;1-7(2)9-5-4-6-10-8(9)3/h8,10,12H,3-7H2,1-2H3;8,10,12H,3,6-7H2,1-2,4-5H3;7,9,11H,3,6H2,1-2,4-5H3;6-7H,3-5H2,1-2H3,(H,10,11);7,9-10H,3-6H2,1-2H3

InChI Key

OYQZHJMLVGRVOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCCNC1=C.CC(C)C1CCC(NC1=C)(C)C.CC(C)C1CCC2(CC2)NC1=C.CC(C)C1CC(NC1=C)(C)C.CC(C)C1CC2(CC2)NC1=O

Related CAS

41724-56-5

Origin of Product

United States

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